molecular formula C19H31N3O2 B14289088 2,6-Pyridinedicarboxamide, N,N'-dihexyl- CAS No. 126230-13-5

2,6-Pyridinedicarboxamide, N,N'-dihexyl-

Cat. No.: B14289088
CAS No.: 126230-13-5
M. Wt: 333.5 g/mol
InChI Key: ZDGDBMUQXGUDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Pyridinedicarboxamide derivatives are tridentate ligands with a rigid pyridine core functionalized by two carboxamide groups at the 2- and 6-positions. The compound N,N'-dihexyl-2,6-pyridinedicarboxamide features hexyl chains (-C₆H₁₃) attached to the carboxamide nitrogen atoms. This substitution enhances hydrophobicity, solubility in organic solvents, and steric bulk compared to shorter-chain analogs. Its primary applications include coordination chemistry for transition metals (e.g., Cu²⁺, Ni²⁺) and material science, particularly in self-healing polymers and metal-organic frameworks (MOFs) .

Properties

CAS No.

126230-13-5

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

2-N,6-N-dihexylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H31N3O2/c1-3-5-7-9-14-20-18(23)16-12-11-13-17(22-16)19(24)21-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

ZDGDBMUQXGUDAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=NC(=CC=C1)C(=O)NCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dihexyl- typically involves the reaction of 2,6-pyridinedicarboxylic acid dichloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

While specific industrial production methods for 2,6-Pyridinedicarboxamide, N,N’-dihexyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxamide, N,N’-dihexyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine diamines. Substitution reactions can result in various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

2,6-Pyridinedicarboxamide, N,N’-dihexyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-dihexyl- involves its ability to act as a tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can stabilize reactive species, facilitate catalytic reactions, and influence the electronic properties of the metal center . The compound’s molecular targets include transition metal ions, and its pathways involve forming stable complexes that can participate in various chemical and biological processes.

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Hexyl groups improve lipophilicity and membrane permeability compared to ethyl or methylethyl substituents, making the dihexyl derivative more suitable for applications requiring hydrophobic interactions (e.g., polymer cross-linking) .
  • Steric Effects : Longer alkyl chains (e.g., hexyl) reduce ligand flexibility and may hinder metal coordination in crowded environments, whereas smaller substituents (e.g., ethyl) allow tighter binding to metal centers .
2.2. Aromatic and Heterocyclic Derivatives
Compound Name Substituents Key Properties/Applications References
N,N'-Bis(benzothiazolyl)-2,6-pyridinedicarboxamide Benzothiazole Exhibits anti-tubercular activity due to aromatic π-π stacking and hydrogen bonding with Mycobacterium targets .
ZINC59151964 Quinolinyl-aminoethoxy Binds ABI1 protein via hydrogen bonds and π-cation interactions; high docking scores in enzyme inhibition .
N,N'-Bis(2-aminophenyl)-2,6-pyridinedicarboxamide 2-Aminophenyl Forms intramolecular H-bonds; used in MOFs with Hg(II) for porous materials .

Key Observations :

  • Aromatic vs. Aliphatic: Aromatic substituents (e.g., benzothiazole, quinolinyl) enhance biological activity through π-π stacking and hydrogen bonding, whereas aliphatic chains (e.g., hexyl) prioritize solubility and mechanical properties in polymers .
  • MOF Design: Pyridyl or aminophenyl substituents enable rigid, planar geometries for MOF construction, while hexyl groups may disrupt crystallinity due to flexibility .

Key Observations :

  • Metal Selectivity: Thiadiazole or pyridyl substituents enable selective recognition of Zn²⁺ or Hg²⁺, while aliphatic chains prioritize non-specific hydrophobic interactions .
  • Mechanical Properties : Hexyl-substituted PDCA in Fe(III) complexes enhances polymer elasticity due to dynamic ligand exchange and flexible cross-linking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.